molecular formula C22H23N5OS B11382986 N,3'-diphenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

N,3'-diphenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide

Cat. No.: B11382986
M. Wt: 405.5 g/mol
InChI Key: LVPPKQADHTYJAC-UHFFFAOYSA-N
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Description

N,3’-diphenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is a complex heterocyclic compound that combines multiple functional groups and ring systems This compound is part of the broader class of spiro compounds, which are characterized by a unique spiro linkage connecting two cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3’-diphenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazine Ring: This step often involves the reaction of thiosemicarbazides with appropriate electrophiles, such as carbon disulfide or isothiocyanates.

    Spiro Linkage Formation: The spiro linkage is introduced by reacting the triazole-thiadiazine intermediate with cyclohexanone derivatives under controlled conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the triazole-thiadiazine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,3’-diphenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathway Modulation: It can modulate biological pathways by interacting with receptors or signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3’-diphenylspiro[cyclohexane-1,6’-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7’-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. Its spiro linkage and the presence of both triazole and thiadiazine rings make it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

N,3-diphenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide

InChI

InChI=1S/C22H23N5OS/c28-20(23-17-12-6-2-7-13-17)18-22(14-8-3-9-15-22)26-27-19(24-25-21(27)29-18)16-10-4-1-5-11-16/h1-2,4-7,10-13,18,26H,3,8-9,14-15H2,(H,23,28)

InChI Key

LVPPKQADHTYJAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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